![molecular formula C11H10O3S2 B131499 Methyl 2,2-dithienylglycolate CAS No. 26447-85-8](/img/structure/B131499.png)
Methyl 2,2-dithienylglycolate
Overview
Description
Methyl 2,2-dithienylglycolate, also known as methyl 2-hydroxy-2,2-dithiophen-2-ylacetate, is a chemical compound with the molecular formula C11H10O3S2 . It is an intermediate in the production of Tiotropium Bromide, a long-acting bronchodilator .
Synthesis Analysis
Methyl 2,2-dithienylglycolate can be synthesized from 2-Bromothiophene and methyl 2-oxo-2-(thiophen-2-yl)acetate . An efficient selective synthesis of methyl dithienyl-glycolates has been developed . This two-step protocol allows for the synthesis of either methyl 2,2-dithienyl glycolate or its regio-isomer methyl 2,3-dithienyl glycolate .
Molecular Structure Analysis
The molecular weight of Methyl 2,2-dithienylglycolate is 254.33 . The molecular structure can be represented by the SMILES notation: COC(=O)C(C1=CC=CS1)(C2=CC=CS2)O .
Chemical Reactions Analysis
Methyl 2,2-dithienylglycolate is a key intermediate for the preparation of a wide range of anticholinergic agents, as muscarinic receptor antagonists, used in the treatment of Chronic Obstructive Pulmonary Disease (COPD) . It is used in the synthesis processes of tiotropium bromide and aclidinium bromide .
Physical And Chemical Properties Analysis
Methyl 2,2-dithienylglycolate is a white solid . It has a predicted boiling point of 406.5±40.0 °C and a predicted density of 1.392±0.06 g/cm3 . It is slightly soluble in DMSO and Methanol when heated .
Scientific Research Applications
Pharmaceutical Industry
Methyl 2,2-dithienylglycolate is an important reaction intermediate in the synthesis of various anticholinergic agents with specificity for muscarinic receptors . These agents are useful in the treatment of chronic obstructive pulmonary disease (COPD), a chronic pulmonary disease caused by inflammation of the airways and lung parenchyma .
Synthesis of Tiotropium Bromide
Tiotropium bromide, a muscarinic receptor antagonist, is used in the management of COPD. Methyl 2,2-dithienylglycolate is commonly used in the synthesis processes of tiotropium bromide .
Synthesis of Aclidinium Bromide
Aclidinium bromide is another muscarinic receptor antagonist used in the treatment of COPD. Methyl 2,2-dithienylglycolate is used as a reaction intermediate in the synthesis processes of aclidinium bromide .
Purification Process
The compound is involved in a purification process for obtaining methyl-2,2-dithienylglycolate with a reduced content of methyl-2-(thiophene-2-yl)-2-(thiophene-3-yl) glycolate . This process is particularly useful in the pharmaceutical industry .
Pharmacological Research
Methyl 2,2-dithienylglycolate is used in pharmacological research . Its unique properties make it a valuable compound in the development and testing of new drugs .
Food Research
The compound is also used in food research . It can be used to study the effects of various compounds on food quality, safety, and preservation .
Synthetic Precursor Compounds
Methyl 2,2-dithienylglycolate serves as a synthetic precursor compound . It can be used to synthesize other complex compounds in chemical reactions .
Intermediates & Fine Chemicals
Lastly, Methyl 2,2-dithienylglycolate is used in the production of intermediates and fine chemicals . These chemicals have applications in various industries, including pharmaceuticals, agrochemicals, and materials science .
Safety And Hazards
Future Directions
Methyl 2,2-dithienylglycolate is a key intermediate for the preparation of a wide range of anticholinergic agents . As such, its future directions are likely tied to the development and production of these agents, particularly those used in the treatment of Chronic Obstructive Pulmonary Disease (COPD).
properties
IUPAC Name |
methyl 2-hydroxy-2,2-dithiophen-2-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3S2/c1-14-10(12)11(13,8-4-2-6-15-8)9-5-3-7-16-9/h2-7,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHWYWHVEQQDMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CS1)(C2=CC=CS2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465166 | |
Record name | Methyl 2,2-dithienylglycolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2-dithienylglycolate | |
CAS RN |
26447-85-8 | |
Record name | Methyl α-hydroxy-α-2-thienyl-2-thiopheneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26447-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiopheneacetic acid, alpha-hydroxy-alpha-2-thienyl-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026447858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2,2-dithienylglycolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di-2-thienylglycolic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.429 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Methyl 2,2-dithienyl glycolate in the synthesis of tiotropium bromide?
A1: Methyl 2,2-dithienyl glycolate serves as a crucial building block in the multi-step synthesis of tiotropium bromide. [] It reacts with (R)-3-quinuclidinol and 3-phenoxy propyl bromide in a one-pot process to yield the final drug molecule. This simplified approach offers advantages in terms of efficiency and ease of post-reaction processing.
Q2: How is the quality of Methyl 2,2-dithienyl glycolate monitored during synthesis?
A2: A highly sensitive and selective HPLC method has been developed to quantify Methyl 2,2-dithienyl glycolate in reaction solutions. [] This method utilizes a C18 column with an acetonitrile/sodium pentanesulfonate mobile phase and UV detection at 215 nm. This ensures the quality and purity of the intermediate during the synthesis of tiotropium bromide.
Q3: Are there alternative synthetic routes to Methyl 2,2-dithienyl glycolate?
A3: Yes, researchers have developed a selective two-step synthesis of methyl dithienyl-glycolates. [] This protocol allows for the specific production of either Methyl 2,2-dithienyl glycolate or its regioisomer, Methyl 2,3-dithienyl glycolate, which is a critical impurity to monitor in drug manufacturing.
Q4: Beyond pharmaceuticals, are there other applications for Methyl 2,2-dithienyl glycolate?
A4: Interestingly, Methyl 2,2-dithienyl glycolate has found use in materials science. It is incorporated into rubber compositions for automobile tires to enhance their performance. [] Specifically, the compound contributes to reducing the heat generation of the rubber, a desirable property for tire durability and safety.
Q5: Is Methyl 2,2-dithienyl glycolate compatible with other materials?
A5: Research suggests that Methyl 2,2-dithienyl glycolate exhibits good compatibility with various materials used in rubber and silicone formulations. [, ] For instance, it is used in conjunction with butadiene styrene rubber, styrene-isoprene-butadiene rubber, and butadiene rubber in tire applications. It is also incorporated into high-temperature-resistant fluorinated silicone rubber pads alongside methyl vinyl silicone rubber, terpolymer EP rubber, and terafluoroethylene-propylene rubber. This compatibility makes it a versatile additive for enhancing material properties in diverse applications.
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